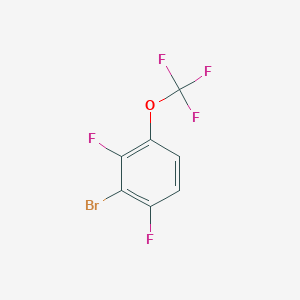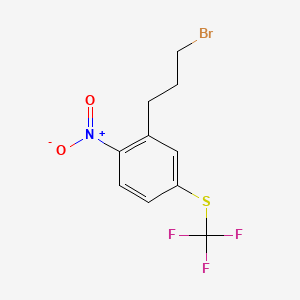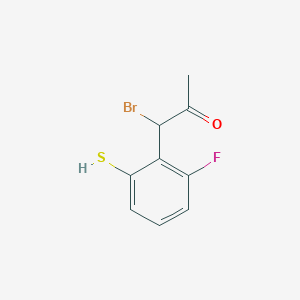
1-Bromo-1-(2-fluoro-6-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2-fluoro-6-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFOS and a molecular weight of 263.13 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfur atoms, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Bromo-1-(2-fluoro-6-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-fluoro-6-mercaptophenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-1-(2-fluoro-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding alcohols or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1-(2-fluoro-6-mercaptophenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-fluoro-6-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms in the compound can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The sulfur atom can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
1-Bromo-1-(2-fluoro-6-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Bromopropane: A simpler brominated compound used as a solvent and in industrial applications.
2-Bromopropane: Another brominated compound with different reactivity and applications.
1-Bromo-2-propanol: A brominated alcohol with distinct chemical properties and uses.
Properties
Molecular Formula |
C9H8BrFOS |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
1-bromo-1-(2-fluoro-6-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrFOS/c1-5(12)9(10)8-6(11)3-2-4-7(8)13/h2-4,9,13H,1H3 |
InChI Key |
JZNDNOZTOACMFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1S)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


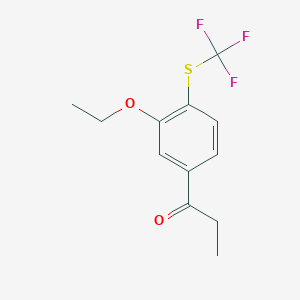
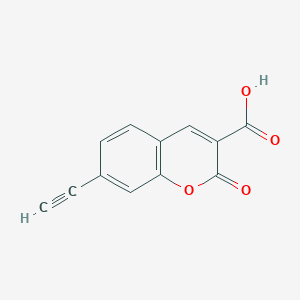

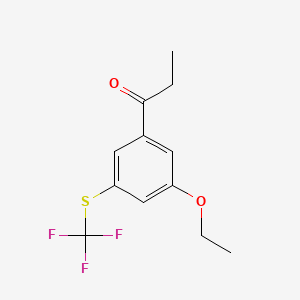
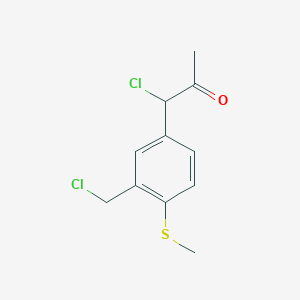
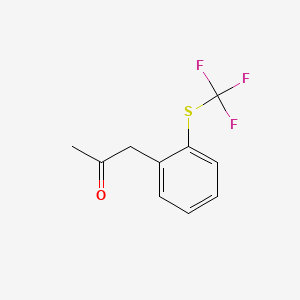
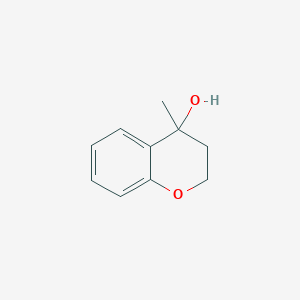
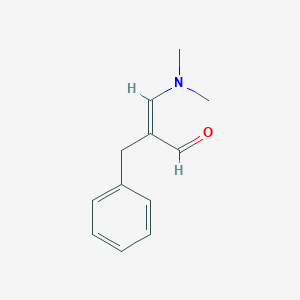
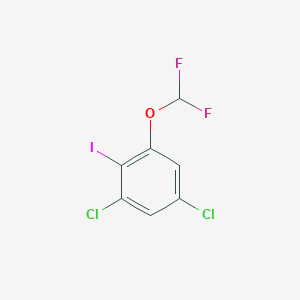
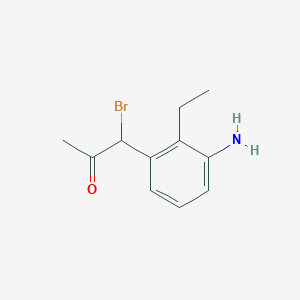
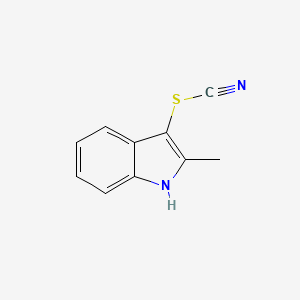
![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)
